
Levofloxacin Hemihydrate
Descripción general
Descripción
Métodos De Preparación
El levofloxacino hidrato se sintetiza a través de una serie de reacciones químicas que comienzan con la mezcla racémica de ofloxacina. La síntesis implica la resolución de la ofloxacina en sus enantiómeros, seguida de la cristalización del levo-isómero deseado . Los métodos de producción industrial suelen implicar el uso de superdesintegrantes como el glicolato de almidón sódico, la crospovidona y la croscarmelosa sódica para mejorar la velocidad de disolución del producto final . El compuesto se comercializa en su forma hemihidratada, que se obtiene mediante procesos de cristalización controlados .
Análisis De Reacciones Químicas
El levofloxacino hidrato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El levofloxacino se puede oxidar para formar derivados N-óxido.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados desmetil.
Sustitución: Las reacciones de sustitución suelen implicar al grupo piperazinilo, lo que lleva a la formación de diversos análogos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen los derivados N-óxido y desmetil .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action : Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and ultimately results in cell death .
Pharmacokinetics :
- Absorption : Rapidly absorbed with a bioavailability of approximately 99% .
- Distribution : Widely distributed in body tissues, with higher concentrations in the lungs and skin compared to plasma .
- Elimination : Primarily excreted unchanged in urine, with a half-life of 6 to 8 hours .
Clinical Applications
Levofloxacin hemihydrate is indicated for various infections:
Efficacy and Safety
Levofloxacin has demonstrated high efficacy rates in clinical trials. For instance, studies show clinical response rates of approximately 87% in patients treated for community-acquired pneumonia compared to other antibiotics like cephalosporins . However, the FDA has advised caution due to potential severe side effects such as tendon rupture and peripheral neuropathy, particularly in patients without alternative treatment options .
Case Studies
Several case studies highlight the clinical implications of levofloxacin use:
- Case Study on Efficacy : A study involving patients with macrolide-resistant Streptococcus pneumoniae showed a clinical success rate of 96% when treated with levofloxacin, indicating its effectiveness against resistant strains .
- Adverse Effects Case Study : A report documented a case of levofloxacin-induced anaphylaxis, showcasing the potential severe allergic reactions associated with its use. The patient experienced acute respiratory distress following administration, underscoring the importance of monitoring for adverse effects during treatment .
Mecanismo De Acción
El levofloxacino hidrato ejerce sus efectos antibacterianos inhibiendo dos enzimas bacterianas clave: la ADN girasa y la topoisomerasa IV . Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, el levofloxacino hidrato evita que las bacterias se repliquen y, en última instancia, conduce a la muerte de las células bacterianas .
Comparación Con Compuestos Similares
El levofloxacino hidrato a menudo se compara con otros antibióticos fluoroquinolónicos, como:
Ciprofloxacina: Si bien ambos son antibióticos de amplio espectro, el levofloxacino tiene un rango de actividad más amplio contra las bacterias Gram-positivas.
El levofloxacino hidrato destaca por su alta eficacia, amplio espectro de actividad y propiedades farmacocinéticas favorables .
Actividad Biológica
Levofloxacin hemihydrate is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria, making it a critical component in the treatment of respiratory and urinary tract infections. The compound's mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Levofloxacin exerts its antimicrobial effects by inhibiting two key bacterial enzymes:
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
- Topoisomerase IV : This enzyme is involved in unlinking newly replicated DNA strands, allowing for proper cell division.
The inhibition of these enzymes leads to the blockade of DNA replication, ultimately resulting in bacterial cell death .
Pharmacokinetics
Levofloxacin is rapidly absorbed with an oral bioavailability of approximately 99%, allowing for interchangeable use between oral and intravenous formulations. The drug achieves peak plasma concentrations about 1.5 hours post-administration, with a terminal elimination half-life ranging from 6 to 8 hours. It is primarily excreted unchanged in the urine (approximately 83%) and has a volume of distribution that indicates extensive tissue penetration .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Oral Bioavailability | ~99% |
Peak Plasma Concentration | ~1.5 hours |
Elimination Half-life | 6-8 hours |
Excretion | 83% unchanged in urine |
Volume of Distribution | 74-112 L |
Clinical Efficacy
Levofloxacin has demonstrated significant clinical efficacy in various studies, particularly in treating community-acquired pneumonia (CAP) and other serious infections caused by multidrug-resistant organisms.
Case Studies
- Community-Acquired Pneumonia :
- Multidrug-Resistant Infections :
Table 2: Clinical Outcomes from Levofloxacin Studies
Study Focus | Clinical Success Rate | Bacteriologic Eradication Rate |
---|---|---|
Community-Acquired Pneumonia | 96% (levofloxacin) | 98% |
Multidrug-Resistant Infections | 82.14% (Gram-negative) | Not specified |
Safety Profile and Adverse Effects
While levofloxacin is generally well-tolerated, it can cause adverse effects, including gastrointestinal disturbances, central nervous system effects, and potential musculoskeletal complications. A notable case reported anaphylaxis following administration, highlighting the need for monitoring during treatment .
Summary of Adverse Effects
- Common Effects : Nausea, diarrhea, headache
- Serious Effects : Anaphylaxis, tendon rupture
- Contraindications : Known hypersensitivity to fluoroquinolones
Propiedades
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-71-0 | |
Record name | Levofloxacin hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.